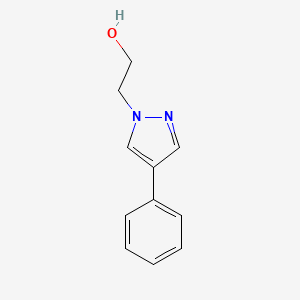
2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol, also known as PPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPE is an organic compound that contains a pyrazole ring and an ethan-1-ol group. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol is not fully understood, but it is believed to interact with various biomolecules in the body, including proteins and nucleic acids. This compound has been found to bind to DNA, which could have potential implications for its use in cancer research and treatment.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which could have potential applications in the treatment of oxidative stress-related diseases. This compound has also been found to exhibit anti-inflammatory properties, which could have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol is its versatility in various research applications. It has been investigated for its potential use in catalysis, biological imaging, and cancer research, among other areas. However, one limitation of this compound is its potential toxicity, which could limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving 2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol. One area of interest is its use as a fluorescent probe for detecting and imaging biological molecules. Further research could explore the potential applications of this compound in this area, including its use in live-cell imaging and other biological assays.
Another potential future direction is the use of this compound in cancer research and treatment. This compound has been found to bind to DNA, which could have potential implications for its use in the development of new cancer therapies.
Overall, this compound is a promising compound with a range of potential applications in scientific research. Further research is needed to fully understand its mechanism of action and potential uses.
Méthodes De Synthèse
2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol can be synthesized using a variety of methods. One common method involves the reaction of 4-phenyl-1H-pyrazole with ethylene oxide in the presence of a base catalyst. The resulting product is then hydrolyzed to yield this compound. Other methods, such as the reduction of 2-(4-phenyl-1H-pyrazol-1-yl)acetaldehyde or the alkylation of 4-phenyl-1H-pyrazole, have also been reported.
Applications De Recherche Scientifique
2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol has been investigated for its potential applications in various scientific research fields. One area of interest is its use as a ligand for metal complexes. This compound has been found to form stable complexes with metals such as copper, nickel, and cobalt, which could have potential applications in catalysis and other chemical processes.
Another area of research involves the use of this compound as a fluorescent probe for detecting and imaging biological molecules. This compound has been shown to exhibit strong fluorescence properties, making it a promising candidate for use in biological imaging applications.
Propriétés
IUPAC Name |
2-(4-phenylpyrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-7-6-13-9-11(8-12-13)10-4-2-1-3-5-10/h1-5,8-9,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBIFZUYCWNAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610476.png)
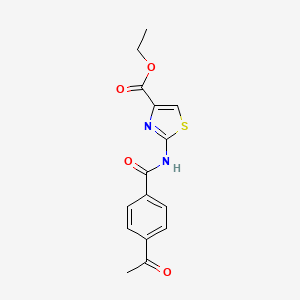
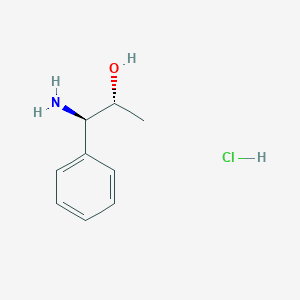
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2610483.png)
![3,3-Difluoro-1-phenyl-4-[4-(trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B2610485.png)
![N-phenyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2610486.png)

![1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone](/img/structure/B2610489.png)

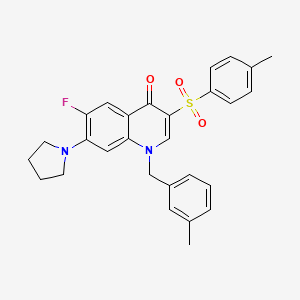

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-butylacetamide](/img/structure/B2610494.png)
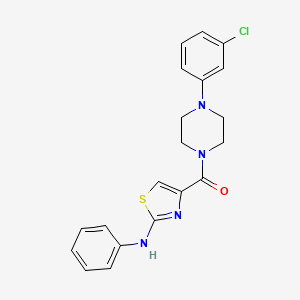
![N-(3-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2610497.png)